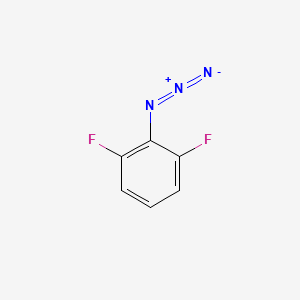

2-azido-1,3-difluorobenzene

Description

Contextualization within Azide (B81097) Chemistry and Fluorinated Aromatics

Organic azides are a class of compounds characterized by the -N₃ functional group. They are known for their diverse reactivity, serving as precursors to nitrenes, participating in cycloaddition reactions, and acting as amine synthons. researchgate.netcolab.ws Aryl azides, in particular, are high-energy molecules with complex photochemical and thermochemical behaviors that have been harnessed in various fields of organic and materials science. researchgate.net The introduction of fluorine atoms onto the aromatic ring, as seen in 2-azido-1,3-difluorobenzene, significantly modulates the properties of the azide. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance the stability of the molecule while also influencing its reactivity in predictable ways. cymitquimica.comnih.gov

Fluorinated aromatic compounds are of great importance in medicinal chemistry and materials science. nih.govsigmaaldrich.com The incorporation of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. cymitquimica.com Therefore, fluorinated aryl azides like this compound represent a convergence of these two important classes of compounds, offering a platform for the synthesis of novel fluorinated molecules. researchgate.netsigmaaldrich.com The study of such compounds provides insights into the interplay of the electronic effects of the fluorine substituents and the inherent reactivity of the azide group. researchgate.net

Significance in Advanced Organic Synthesis and Precursor Chemistry

The primary significance of this compound in advanced organic synthesis lies in its utility as a versatile precursor. The azide functional group is a key player in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. scripps.edu Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the facile and regioselective formation of 1,2,3-triazoles. sigmaaldrich.comscripps.edu this compound can participate in such reactions, providing a pathway to difluorinated triazole derivatives. mdpi.com Triazoles are a common motif in pharmaceuticals and functional materials.

Beyond cycloadditions, the azide group can be reduced to a primary amine, making this compound a precursor to 2,6-difluoroaniline (B139000) and its derivatives. This transformation is fundamental in the synthesis of various nitrogen-containing compounds. smolecule.com Furthermore, aryl azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. researchgate.netacs.org These nitrenes can participate in a variety of insertion and rearrangement reactions, enabling the construction of complex molecular architectures. smolecule.comacs.org The presence of the difluoro substitution pattern on the aromatic ring can influence the behavior of the resulting nitrene, a subject of ongoing research. researchgate.net

The compound also serves as a starting material for the synthesis of other functionalized difluorobenzene derivatives. For instance, its reaction with ethynyl (B1212043) trifluoromethyl sulfide (B99878) leads to the formation of CF₃S-containing triazoles, demonstrating its role in introducing other synthetically useful groups. mdpi.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 102284-85-5 |

| Molecular Formula | C₆H₃F₂N₃ |

| Molecular Weight | 155.11 g/mol |

| Appearance | Not specified in provided results |

| Synonyms | 2,6-difluoro-phenylazide |

This data is compiled from various chemical suppliers and databases. chemsrc.com

Research Findings on Synthetic Applications

The utility of this compound is highlighted in several research applications, particularly in the synthesis of heterocyclic compounds.

| Reaction Type | Reactant | Product | Significance |

| Cycloaddition | Ethynyl trifluoromethyl sulfide | 1-(2,6-Difluorophenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | Synthesis of novel trifluoromethylthiolated triazoles. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVKWBQVANKPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468850 | |

| Record name | Benzene, 2-azido-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102284-85-5 | |

| Record name | Benzene, 2-azido-1,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido 1,3 Difluorobenzene

Established Synthetic Pathways

The most common and reliable method for the synthesis of 2-azido-1,3-difluorobenzene involves the diazotization of 2,6-difluoroaniline (B139000), followed by a substitution reaction with an azide (B81097) salt. This two-step, one-pot procedure is a cornerstone of aryl azide synthesis.

Precursor Derivatization Strategies

The critical precursor for this compound is 2,6-difluoroaniline. The synthesis of this precursor can be approached from several starting materials, with the choice often dictated by the availability and cost of the initial reagents.

One prominent strategy begins with 1,2,3-trichlorobenzene . This process involves a partial fluorine exchange to yield a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. google.comgoogle.com The undesired 2,3-difluorochlorobenzene can be selectively reduced to ortho-difluorobenzene, allowing for the isolation of the desired 2,6-difluorochlorobenzene. Subsequent amination of 2,6-difluorochlorobenzene, typically using concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper catalyst, affords the target 2,6-difluoroaniline. google.com

Another pathway utilizes 1,3,5-trichlorobenzene . researchgate.net This route involves a potassium fluoride (B91410) exchange to produce 1-chloro-3,5-difluorobenzene. This intermediate is then subjected to dichlorination and nitration in a single reactor to form a mixture of trichlorodifluoronitrobenzenes. Finally, reduction of this mixture yields an isomeric blend of 2,6-difluoroaniline and 2,4-difluoroaniline, from which the desired 2,6-difluoroaniline can be separated. researchgate.net

A more recent approach starts from 1,2,4-trichlorobenzene . proquest.com This method proceeds through the formation of 1,2,4,5-tetrachlorobenzene, followed by nitration to 2,3,5,6-tetrachloronitrobenzene. A subsequent reaction with potassium fluoride yields 3,5-dichloro-2,6-difluoronitrobenzene. The final step involves the reduction of the nitro group and dechlorination to give 2,6-difluoroaniline. proquest.com

Table 1: Comparison of Precursor Derivatization Strategies for 2,6-Difluoroaniline

| Starting Material | Key Intermediates | Key Reactions |

| 1,2,3-Trichlorobenzene | 2,6-Difluorochlorobenzene, 2,3-Difluorochlorobenzene | Partial fluorine exchange, selective reduction, amination |

| 1,3,5-Trichlorobenzene | 1-Chloro-3,5-difluorobenzene, Trichlorodifluoronitrobenzenes | KF exchange, dichlorination, nitration, reduction |

| 1,2,4-Trichlorobenzene | 1,2,4,5-Tetrachlorobenzene, 2,3,5,6-Tetrachloronitrobenzene, 3,5-Dichloro-2,6-difluoronitrobenzene | Chlorination, nitration, KF exchange, reduction/dechlorination |

Optimization of Reaction Parameters for Azide Introduction

The conversion of 2,6-difluoroaniline to this compound via diazotization and azidation is a critical step where reaction parameters must be carefully controlled to maximize yield and ensure safety. The general procedure involves dissolving the aniline (B41778) in an acidic aqueous solution, cooling it to 0-5 °C, and then adding a solution of sodium nitrite (B80452) to form the diazonium salt. mdpi.com This is followed by the addition of an azide source, most commonly sodium azide, to displace the diazonium group. mdpi.com

The optimization of this process involves several key parameters:

Acid Concentration: The choice and concentration of the acid (commonly hydrochloric acid or sulfuric acid) are crucial for the efficient formation of the diazonium salt. beilstein-journals.orgresearchgate.net Sufficient acidity is required to protonate the aniline and to generate nitrous acid from sodium nitrite.

Temperature Control: Diazotization is an exothermic reaction, and the resulting diazonium salts are often unstable at higher temperatures. Maintaining a low temperature (typically 0-5 °C) throughout the reaction is essential to prevent decomposition of the diazonium intermediate and minimize the formation of byproducts. mdpi.com

Rate of Addition: The dropwise addition of the sodium nitrite solution is critical to control the reaction rate and temperature. mdpi.com A slow addition rate prevents a rapid increase in temperature and ensures the smooth formation of the diazonium salt.

Azide Source and Stoichiometry: Sodium azide is the most common reagent for introducing the azide group. A slight excess of sodium azide is typically used to ensure complete conversion of the diazonium salt.

Table 2: Typical Reaction Parameters for the Synthesis of Fluoroaryl Azides from Fluoroanilines mdpi.com

| Parameter | Condition | Rationale |

| Temperature | 0-5 °C | Stabilizes the diazonium salt intermediate, preventing decomposition. |

| Acid | Hydrochloric Acid (50% aq. solution) | Provides the acidic medium for diazotization. |

| Nitrosating Agent | Sodium Nitrite (aq. solution) | Reacts with the aniline to form the diazonium salt. |

| Azide Source | Sodium Azide (aq. solution) | Nucleophilically displaces the diazonium group. |

| Addition Rate | Dropwise | Controls the exothermic reaction and maintains low temperature. |

| Stirring Time | 30-60 minutes post-addition | Ensures complete reaction. |

Innovations in Synthetic Routes to Fluoroaryl Azides

While the traditional diazotization method remains the workhorse for synthesizing compounds like this compound, research into more efficient, safer, and scalable methods for preparing fluoroaryl azides is ongoing.

A significant innovation is the application of continuous-flow chemistry . flinders.edu.auresearchgate.net Flow reactors offer superior heat and mass transfer, enabling better control over highly exothermic reactions like diazotization. The small reactor volumes inherent to flow systems also enhance safety by minimizing the accumulation of potentially explosive diazonium salt intermediates. flinders.edu.au This technology allows for the in situ generation and immediate consumption of the diazonium species, leading to higher yields and purer products. While specific application to this compound is not widely reported, the principles are directly transferable from the successful synthesis of other aryl azides in flow.

Another area of innovation involves the development of novel azidating agents . While sodium azide is effective, concerns over its toxicity and explosive nature have prompted the search for alternatives. Research into new azide transfer reagents could offer milder and safer reaction conditions for the synthesis of fluoroaryl azides.

Furthermore, advancements in photochemical methods are being explored for fluorodediazoniation reactions, which could potentially be adapted for azide introduction. seqens.com These methods can offer alternative reaction pathways with different selectivities compared to traditional thermal methods.

Reaction Chemistry of 2 Azido 1,3 Difluorobenzene

Cycloaddition Reactions

Cycloaddition reactions are a principal class of reactions for aryl azides. The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring of 2-azido-1,3-difluorobenzene influences the electronic properties of the azide (B81097) group, enhancing its reactivity as a 1,3-dipole in several types of cycloadditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction is a key example of "click chemistry" due to its reliability, mild reaction conditions, and high yields. nih.gov

The mechanism of the CuAAC reaction is notably different from the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers at elevated temperatures. nih.gov The copper(I) catalyst orchestrates a stepwise process that ensures high regioselectivity. nih.gov

The currently accepted mechanism, supported by kinetic and DFT studies, often involves a dinuclear copper intermediate. nih.govresearchgate.net The key steps are:

Formation of a Copper-Acetylide Complex: A terminal alkyne reacts with a copper(I) salt to form a copper-acetylide intermediate. This step is believed to be crucial, and evidence suggests that dimeric or multimeric copper acetylide species are the active catalysts. nih.govitu.edu.tr

Coordination of the Azide: The azide, such as this compound, coordinates to a copper center. This brings the two reactive partners into close proximity. itu.edu.tr

Cycloaddition: The coordinated azide undergoes a cycloaddition with the copper-activated alkyne. The nucleophilic attack occurs from the terminal nitrogen of the azide onto the internal carbon of the alkyne, a process facilitated by the copper centers. This step forms a six-membered copper-containing metallacycle intermediate. nih.gov

Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to form a copper-triazolide intermediate. Subsequent protonolysis, often facilitated by a proton source in the reaction medium, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. researchgate.net

This catalytic cycle effectively lowers the activation energy compared to the thermal reaction and strictly controls the orientation of the reactants, leading exclusively to the 1,4-regioisomer. nih.govitu.edu.tr

The CuAAC reaction is renowned for its broad substrate scope, tolerating a wide variety of functional groups on both the azide and alkyne components. beilstein-journals.org This tolerance extends to fluoroaryl azides like this compound. The reaction generally proceeds in high yields with various terminal alkynes.

While specific, comprehensive studies detailing the reaction of this compound with a wide array of alkynes are not consolidated in a single source, the general robustness of the CuAAC reaction allows for reliable predictions. The table below illustrates the expected scope based on reactions with similar aryl azides and diverse alkynes.

| Alkyne Substrate Type | Example | Expected Outcome | Notes |

|---|---|---|---|

| Simple Alkyl Alkynes | 1-Hexyne | High yield of the corresponding 1-(2,6-difluorophenyl)-4-butyl-1H-1,2,3-triazole. | Generally well-tolerated and proceeds efficiently. |

| Aromatic Alkynes | Phenylacetylene | Excellent yield of 1-(2,6-difluorophenyl)-4-phenyl-1H-1,2,3-triazole. | A standard substrate for CuAAC reactions. nih.gov |

| Alcohol-Containing Alkynes | Propargyl alcohol | High conversion to the hydroxymethyl-substituted triazole. | The hydroxyl group is compatible with standard CuAAC conditions. beilstein-journals.org |

| Ester-Containing Alkynes | Ethyl propiolate | High yield of the corresponding triazole-4-carboxylate. | Electron-deficient alkynes are highly reactive in CuAAC. |

| Amine-Containing Alkynes | Propargylamine | Good yield, though the amine may require protection or specific ligand choice to avoid catalyst inhibition. | Basic amines can coordinate to copper, potentially slowing the reaction. |

Limitations:

Internal Alkynes: The standard CuAAC protocol is generally not effective for internal (disubstituted) alkynes, which is a primary limitation of the reaction. mdpi.com

Catalyst Poisoning: Substrates containing functional groups that can strongly coordinate to and deactivate the copper catalyst, such as unprotected thiols, can inhibit the reaction. nih.gov

The efficiency of the CuAAC reaction is highly dependent on the catalyst system.

Copper Source and Sodium Ascorbate: The active catalyst is copper(I). While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state in the presence of air. nih.gov A more common and practical approach is to use a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent. Sodium ascorbate is the most widely used reducing agent; it efficiently reduces Cu(II) to the catalytically active Cu(I) in situ and helps to prevent oxidative side reactions. nih.govacs.org

Ligands (TBTA): The rate and efficiency of the CuAAC reaction can be significantly enhanced by the use of ligands. Tris(benzyltriazolylmethyl)amine (TBTA) is a prominent ligand that accelerates the reaction and, crucially, stabilizes the Cu(I) oxidation state against disproportionation and oxidation, particularly in aqueous or protic solvents. nih.gov This protection minimizes catalyst deactivation and reduces potential oxidative damage to sensitive substrates. nih.gov

Additives (Benzoic Acid): Carboxylic acids, particularly benzoic acid , have been shown to act as effective promoters for the CuAAC reaction. organic-chemistry.orgacs.orgnih.gov Benzoic acid can play a dual role: it can act as a proton source to facilitate the final protonolysis step that releases the triazole product from the copper-triazolide intermediate. researchgate.net Furthermore, it can serve as a bidentate ligand, coordinating to the copper center to help activate the copper acetylide, thereby accelerating the cycloaddition step. organic-chemistry.org The combination of a simple copper source like Cu₂O with benzoic acid in water has been demonstrated as a highly practical and efficient catalytic system. researchgate.net

| Component | Function | Common Example |

|---|---|---|

| Copper(II) Salt | Precursor to the active catalyst. | CuSO₄·5H₂O |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state in situ. | Sodium Ascorbate |

| Ligand | Accelerates the reaction and stabilizes the Cu(I) catalyst. | TBTA |

| Promoter/Additive | Facilitates protonolysis and activates the copper acetylide. | Benzoic Acid |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. The reaction's driving force comes from the high ring strain of a cyclooctyne (B158145), which is released upon forming the more stable, fused aromatic triazole ring. magtech.com.cn This copper-free nature makes SPAAC highly valuable for applications in biological systems where copper toxicity is a concern.

The reactivity in SPAAC is dictated by the structure of the strained alkyne. The significant distortion of the alkyne from its ideal linear geometry (180°) to the bent geometry within the eight-membered ring (approx. 160°) dramatically lowers the activation energy of the cycloaddition. goldchemistry.com Electron-withdrawing groups, such as fluorine atoms, on the cyclooctyne can further accelerate the reaction. goldchemistry.com

While no specific kinetic data for this compound in SPAAC reactions are readily available, studies on other aryl azides demonstrate the high efficiency of this transformation with various strained alkynes.

| Strained Alkyne | Abbreviation | Key Structural Feature | Relative Reactivity |

|---|---|---|---|

| Dibenzocyclooctynol | DIBO | Fused benzene rings provide high strain and rigidity. nih.govuu.nl | Very High |

| Azadibenzocyclooctyne | ADIBO / DIBAC | Fused benzene rings with a heteroatom in the ring; exceptionally fast kinetics. | Extremely High |

| Bicyclo[6.1.0]nonyne | BCN | Fused cyclopropane (B1198618) ring enhances strain. | High |

| Monofluorocyclooctyne | MOFO | A single fluorine atom enhances reactivity through electronic effects. goldchemistry.com | Moderate-High |

Other 1,3-Dipolar Cycloadditions Involving Fluoroaryl Azides

Beyond reactions with alkynes, the 1,3-dipolar character of this compound allows it to react with other unsaturated systems, known as dipolarophiles. The presence of electron-withdrawing fluorine atoms on the aryl ring lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), making fluoroaryl azides more electrophilic and thus more reactive towards electron-rich dipolarophiles compared to non-fluorinated aryl azides like phenyl azide. nsf.govescholarship.org

Reaction with Enamines: Perfluorinated aryl azides (PFAAs) react with enamines at a significantly faster rate (up to 10⁴ times faster) than phenyl azide. nsf.govescholarship.org The initial cycloaddition product is an unstable triazoline intermediate, which rapidly rearranges at room temperature, typically through nitrogen elimination and rearrangement, to form amidines. nsf.gov

Reaction with Strained Alkenes (e.g., Norbornene): Fluoroaryl azides also exhibit enhanced reactivity with strained alkenes like norbornene. nsf.gov The reaction proceeds via a [3+2] cycloaddition to form a triazoline product. nih.gov This reaction is generally slower than the reaction with enamines but significantly faster than the corresponding reaction with phenyl azide, driven by the release of ring strain in the alkene. nsf.gov

Transition Metal-Mediated Transformations

The azide group in this compound can coordinate to transition metal centers, leading to a variety of chemical transformations. These reactions often proceed under milder conditions than thermal or photochemical methods and can offer unique selectivity.

A significant advancement in the synthesis of sterically hindered azoarenes involves the use of dinickel catalysts for the N=N coupling of aryl azides. This methodology is particularly relevant for this compound, as traditional oxidative or reductive coupling methods are often low-yielding for ortho-substituted substrates. The dinickel-catalyzed reaction facilitates the dimerization of two molecules of the aryl azide to form the corresponding azoarene with the extrusion of dinitrogen.

The reaction is a redox-neutral process, which enhances its functional group tolerance. For this compound, this catalytic coupling is expected to yield 2,2',6,6'-tetrafluoroazobenzene. The presence of ortho-fluoro substituents is well-tolerated in these systems, and in fact, azoarenes with ortho-substituents often exhibit improved photoswitching properties, such as isomerization with visible light and long thermal half-lives of the cis-isomer.

A proposed catalytic cycle for this transformation involves the activation of the aryl azide by the dinickel complex, followed by a sequence of steps leading to the formation of the N=N bond and the release of dinitrogen gas (N₂), which is the sole byproduct. This makes the reaction atom-economical and environmentally benign.

Table 1: Dinickel-Catalyzed N=N Coupling of Ortho-Substituted Aryl Azides This table presents representative data for analogous ortho-substituted aryl azides, as specific yield data for this compound is not available in the provided search results. The data is illustrative of the general efficacy of the catalytic system.

| Aryl Azide Substrate | Catalyst | Product | Yield (%) |

| 2-fluoro-aryl azide | (NapBox)Ni₂(diazocine) | 2,2'-difluoroazobenzene | High |

| 2-alkyl-aryl azide | (NapBox)Ni₂(diazocine) | 2,2'-dialkylazobenzene | High |

| 2-alkoxy-aryl azide | (NapBox)Ni₂(diazocine) | 2,2'-dialkoxyazobenzene | High |

While dinickel complexes have proven effective for N=N coupling, other transition metals are known to catalyze a variety of reactions involving aryl azides. For electron-deficient aryl azides like this compound, the reactivity is often dictated by the nature of the metal and the reaction conditions. nih.gov

Rhodium(II) catalysts , such as rhodium(II) perfluorobutyrate, are known to catalyze the decomposition of azides to form metal-nitrenoid intermediates. nih.gov These intermediates can then participate in various nitrogen-transfer reactions. For this compound, such a pathway could potentially lead to intramolecular C-H amination if a suitable C-H bond is available, or intermolecular reactions with other substrates.

Copper(I) catalysts are famously used in the azide-alkyne cycloaddition ("click chemistry"). While this is a reaction of the azide group, it does not involve the transformation of the azide into a different nitrogen-containing functional group in the same way as N=N coupling or nitrene formation. Copper can also mediate the decomposition of aryl azides, and in some cases, can lead to the formation of azoarenes, although this is often less efficient than the dinickel-catalyzed process for hindered substrates. figshare.comacs.org

Iron complexes can also catalyze the decomposition of aryl azides. nih.gov Depending on the ligand environment and the substrate, iron can promote nitrene-transfer reactions, including C-H amination. The electron-withdrawing nature of the difluorinated ring in this compound would likely make it a suitable substrate for such transformations. nih.gov

Palladium catalysts are versatile in organic synthesis, and while they are more commonly associated with cross-coupling reactions, they can also engage with aryl azides. For instance, palladium-catalyzed reactions of aryl azides with isocyanides can lead to the formation of carbodiimides. mdpi.com

It is important to note that the specific outcomes of these reactions with this compound would require experimental verification, as the electronic and steric effects of the ortho-fluorine atoms can significantly influence the reactivity and selectivity.

Nitrogen Extrusion Pathways and Nitrene Reactivity

A central feature of aryl azide chemistry is the extrusion of molecular nitrogen (N₂) to generate a highly reactive aryl nitrene intermediate. This process can be initiated either thermally or photochemically. scispace.com

The decomposition of this compound leads to the formation of 2,6-difluorophenylnitrene. The stability and subsequent reactivity of this nitrene are profoundly influenced by the two ortho-fluorine substituents. This "ortho-fluorine effect" has been a subject of significant study.

Thermal Decomposition: Heating this compound will cause the expulsion of N₂. The temperatures required for this process can lead to complex product mixtures if the initially formed nitrene is not efficiently trapped. The primary gaseous product of the thermal decomposition of aryl azides is typically pure nitrogen.

Photochemical Decomposition: Irradiation of this compound with ultraviolet (UV) light provides a milder method for generating 2,6-difluorophenylnitrene. Laser flash photolysis studies on analogous difluorophenyl azides have shown that photolysis initially produces the singlet state of the aryl nitrene. This singlet nitrene is a key intermediate that can be intercepted or undergo further reactions.

The 2,6-difluorophenylnitrene generated from this compound is a highly electrophilic species. Its fate is determined by a competition between intramolecular rearrangement and intermolecular trapping.

The ortho-fluorine atoms play a crucial role in retarding the rate of ring expansion of the singlet nitrene to a dehydroazepine, a common pathway for unsubstituted phenylnitrene. This increased lifetime of the singlet 2,6-difluorophenylnitrene makes its intermolecular trapping more efficient.

Singlet Nitrene Trapping: The singlet nitrene can be intercepted by a variety of trapping agents. For instance, its reaction with amines can lead to the formation of azepines or insertion into N-H bonds. The photolysis of 2,6-difluorophenyl azide in the presence of aniline (B41778) has been shown to produce asymmetrical fluoroazobenzenes through an N-H insertion mechanism followed by oxidation.

Intersystem Crossing to Triplet Nitrene: The initially formed singlet nitrene can undergo intersystem crossing to the more stable triplet state. The triplet nitrene is less reactive in insertion reactions and is more radical-like in its chemistry. It can, for example, abstract hydrogen atoms or dimerize to form the corresponding azoarene (2,2',6,6'-tetrafluoroazobenzene).

Table 2: Reactivity of Photochemically Generated 2,6-Difluorophenylnitrene This table summarizes the observed reactivity of the closely related 2,6-difluorophenylnitrene, which is the expected intermediate from this compound.

| Reaction Condition | Intermediate | Product Type |

| Photolysis in the presence of aniline | Singlet 2,6-difluorophenylnitrene | Asymmetrical fluoroazobenzene |

| Photolysis in inert solvent | Singlet 2,6-difluorophenylnitrene | Ring-expanded products (minor) |

| Photolysis in inert solvent | Triplet 2,6-difluorophenylnitrene | Azoarene (dimerization product) |

The study of the interception of these reactive nitrene intermediates is crucial for understanding the reaction mechanisms and for the synthetic application of this compound as a precursor for functionalized aromatic compounds.

Applications of 2 Azido 1,3 Difluorobenzene in Advanced Chemical Sciences

Design and Synthesis of Fluorinated Heterocyclic Compounds

The presence of the azide (B81097) moiety on the difluorinated benzene (B151609) ring makes 2-azido-1,3-difluorobenzene an ideal precursor for a variety of nitrogen-containing heterocyclic scaffolds. mdpi.commdpi.com These scaffolds are of significant interest in pharmaceutical development due to their prevalence in biologically active molecules. nih.gov

The most prominent application of this compound in heterocyclic synthesis is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with various terminal alkynes, a diverse library of 1-(2,6-difluorophenyl)-4-substituted-1H-1,2,3-triazoles can be generated.

The general synthetic scheme involves stirring the fluoroaryl azide with a terminal alkyne in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent (such as sodium ascorbate). The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a robust method for molecular construction. nih.gov

Table 1: Representative Synthesis of Fluoroaryl-1,2,3-Triazoles via CuAAC

| Entry | Alkyne Reactant | Resulting 1,2,3-Triazole Product |

|---|---|---|

| 1 | Propargyl alcohol | (1-(2,6-difluorophenyl)-1H-1,2,3-triazol-4-yl)methanol |

| 2 | Phenylacetylene | 1-(2,6-difluorophenyl)-4-phenyl-1H-1,2,3-triazole |

| 3 | 3-butyn-1-amine | 2-(1-(2,6-difluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-amine |

The resulting fluoroaryl-1,2,3-triazole ring is not merely a linker; it is a stable, aromatic scaffold that can act as a bioisostere for amide bonds and engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition in biological systems.

Beyond the well-established click chemistry, the azide group of this compound serves as a precursor to other nitrogen-containing heterocycles. mathewsopenaccess.com For instance, thermal or photochemical decomposition of aryl azides can generate highly reactive nitrene intermediates. These intermediates can undergo intramolecular C-H insertion reactions to form fused-ring systems or participate in intermolecular reactions to construct other scaffolds like aziridines.

Furthermore, the electrophilic nature of fluorinated aryl azides allows them to participate in cycloaddition reactions with electron-rich partners other than alkynes. Reactions with enamines or enolates, for example, can lead to the formation of triazolines, which can subsequently be transformed into other heterocyclic systems. While less common than CuAAC, these alternative pathways highlight the versatility of this compound in accessing a broader chemical space of fluorinated, nitrogen-based heterocycles. nih.gov

Functionalization in Peptidomimetic and Inhibitor Design

The structural motifs derived from this compound have proven particularly useful in the design of bioactive molecules that mimic peptides and in the development of enzyme inhibitors.

A notable application of this compound is in the synthesis of selective inhibitors for cysteine proteases, such as calpains. nih.gov Calpains are implicated in various neurodegenerative diseases, making them important therapeutic targets. In one rational design approach, researchers developed potent calpain inhibitors based on a peptidomimetic scaffold incorporating an electrophilic epoxide "warhead" that covalently modifies the active site cysteine of the enzyme. nih.gov

In this work, the 1-(2,6-difluorophenyl)-1H-1,2,3-triazole moiety, synthesized from this compound, was incorporated into the peptidomimetic structure. nih.gov The difluorophenyl group was strategically chosen to occupy a specific binding pocket (the S2 subsite) of the enzyme. The fluorine atoms enhance binding affinity and selectivity through favorable interactions within the pocket. The synthesis involved a convergent approach where the triazole-containing fragment was prepared via click chemistry and then coupled to the epoxide-bearing part of the molecule. nih.gov

Kinetic studies of these synthesized compounds demonstrated potent and selective inhibition of calpain 1. For example, an inhibitor featuring the (S,S)-epoxide stereochemistry and the 1-(2,6-difluorophenyl)-1H-1,2,3-triazole group displayed significant inhibitory activity. nih.gov

Table 2: Inhibition Data for an Epoxide-Incorporating Peptidomimetic

| Compound ID | Target Enzyme | IC₅₀ (nM) | Selectivity Profile |

|---|---|---|---|

| 21a | Calpain 1 | 100 | Selective over Papain (>1 µM) |

Data derived from studies on novel epoxide-incorporating peptidomimetics. nih.gov

This research underscores the value of the 2,6-difluorophenyl triazole unit, derived from this compound, as a key structural component for achieving high potency and selectivity in enzyme inhibitor design.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study enzyme function directly in complex biological systems. frontiersin.orgwikipedia.org ABPP probes are chemical tools designed to covalently label the active sites of specific enzymes. nih.gov A typical probe consists of a reactive group (the "warhead") that binds to the enzyme's active site, a recognition element for specificity, and a reporter tag for detection and identification. frontiersin.orgresearchgate.net

The azide functionality inherent to this compound, or the triazole ring formed from it, can serve as a bioorthogonal handle for a two-step ABPP approach. frontiersin.orgnih.gov In this strategy, a probe is designed with a small, unobtrusive azide or alkyne tag. This probe is introduced into a biological system (e.g., cell lysate or living cells) where it labels its target enzyme. Subsequently, a reporter molecule (like a fluorophore or biotin) bearing the complementary alkyne or azide group is added, and a click reaction is performed to attach the reporter tag to the probe-enzyme conjugate for visualization or enrichment. nih.govnih.gov

The calpain inhibitors described previously are ideal candidates for conversion into ABPP probes. nih.gov The inhibitor structure already contains:

A Reactive Group: The electrophilic epoxide acts as a warhead, covalently modifying the active site cysteine. nih.gov

A Recognition Element: The peptidomimetic backbone provides selectivity for the target protease. nih.gov

A Latent Bioorthogonal Handle: The 2,6-difluorophenyl triazole moiety, derived from this compound, can be replaced with an alkyne- or azide-terminated linker. This allows for the subsequent attachment of reporter tags via click chemistry, enabling detailed studies of enzyme activity and inhibitor engagement in a native biological context. nih.govresearchgate.net

This approach allows for the investigation of enzyme activity without the interference of a bulky reporter group during the initial labeling event, enhancing cell permeability and reducing potential artifacts. frontiersin.org

Spectroscopic Characterization and Structural Elucidation of 2 Azido 1,3 Difluorobenzene and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as 2-azido-1,3-difluorobenzene, ¹H, ¹³C, and ¹⁹F NMR would provide critical information regarding its electronic and atomic arrangement.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the two fluorine atoms and the azido (B1232118) group. These substituents generally cause a downfield shift of the proton signals compared to unsubstituted benzene (B151609) (δ ≈ 7.34 ppm).

The splitting pattern of the signals would be complex due to spin-spin coupling between the protons (ortho, meta, and para couplings) and also coupling to the fluorine atoms (H-F coupling). The magnitude of these coupling constants (J) is crucial for assigning the specific protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H4 | 7.0 - 7.5 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| H5 | 6.8 - 7.3 | t (triplet) or dt (doublet of triplets) | J(H-H), J(H-F) |

| H6 | 7.0 - 7.5 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

Note: This is a predictive table based on known substituent effects. Actual experimental data is required for confirmation.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in different chemical environments. The carbons directly attached to the fluorine atoms (C1 and C3) are expected to show large one-bond C-F coupling constants. The carbon attached to the azido group (C2) will also have a characteristic chemical shift. The remaining carbons will show smaller couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C1, C3 | 155 - 165 | ¹J(C-F) ≈ 240-260 |

| C2 | 130 - 140 | J(C-F) |

| C4, C6 | 110 - 125 | J(C-F) |

| C5 | 105 - 115 | J(C-F) |

Note: This is a predictive table. Experimental verification is necessary.

Fluorine-19 (¹⁹F) NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, two signals are expected for the two chemically non-equivalent fluorine atoms. The chemical shifts would be influenced by the azido group at the ortho position to both fluorines. The signals would likely appear as complex multiplets due to coupling to each other (F-F coupling) and to the aromatic protons (H-F coupling).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is essential for determining the exact mass and elemental composition of a compound.

Accurate Mass Determination and Elemental Composition

For this compound, with a molecular formula of C₆H₃F₂N₃, the calculated exact mass would be approximately 155.0298 g/mol . HRMS analysis would be able to confirm this mass with high precision, typically to within a few parts per million (ppm), which in turn confirms the elemental composition.

Table 3: HRMS Data for this compound

| Formula | Calculated Mass (m/z) |

|---|---|

| C₆H₃F₂N₃ | 155.0298 |

Note: This is the theoretical value. Experimental data would provide the measured mass.

Fragmentation Pattern Analysis

In the mass spectrometer, this compound would undergo fragmentation. A characteristic fragmentation pattern for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28. This would lead to the formation of a nitrene intermediate, which would then undergo further rearrangements and fragmentations. The resulting mass spectrum would show a molecular ion peak [M]⁺ and several fragment ions. Analysis of these fragments can provide valuable structural information.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

The solid-state structure of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate was determined to elucidate its molecular conformation and crystal packing. The analysis revealed a monoclinic crystal system. nih.gov

A key structural feature is the orientation between the 1,2,3-triazole ring and the 2,6-difluorobenzyl group. These two rings are not coplanar; a significant dihedral angle of 73.74 (9)° exists between them. nih.gov This twisted conformation is a critical aspect of its solid-state structure.

In the crystal lattice, individual molecules are interconnected through a network of weak intermolecular interactions. These include C—H⋯O and C—H⋯N hydrogen bonds, which link adjacent molecules to form one-dimensional chains extending along the mdpi.com crystallographic direction. nih.gov

Detailed crystallographic data and structure refinement parameters for Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate are summarized in the tables below.

Crystal Data and Structure Refinement

This interactive table provides the fundamental crystallographic parameters obtained from the diffraction experiment.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₁F₂N₃O₂ |

| Formula Weight | 267.24 |

| Temperature | 293 K |

| Wavelength | MoKα radiation |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.4540 (19) Å |

| b = 10.963 (2) Å | |

| c = 12.167 (2) Å | |

| β = 93.21 (3)° | |

| Volume | 1259.1 (4) ų |

| Z (Molecules per cell) | 4 |

| Calculated Density | 1.410 Mg/m³ |

| Absorption Coefficient | 0.12 mm⁻¹ |

| Crystal Size | 0.30 x 0.20 x 0.20 mm |

Data sourced from Acta Crystallographica Section E nih.gov.

Data Collection and Refinement Details

This table summarizes the parameters related to the collection of diffraction data and the refinement of the structural model.

| Parameter | Value |

| Theta range for data collection | 2.6 to 28.0° |

| Reflections collected | 7416 |

| Independent reflections | 2316 [R(int) = 0.046] |

| Completeness to theta = 25.242° | 99.8 % |

| Data / restraints / parameters | 2316 / 0 / 174 |

| Goodness-of-fit on F² | 1.03 |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.141 |

| R indices (all data) | R1 = 0.086, wR2 = 0.163 |

| Largest diff. peak and hole | 0.32 and -0.22 e.Å⁻³ |

Data sourced from Acta Crystallographica Section E nih.gov.

Computational and Theoretical Investigations of 2 Azido 1,3 Difluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research due to their favorable balance of accuracy and computational cost. google.com These methods are widely used to study the properties of aryl azides and their derivatives.

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy structure. storion.ru For 2-azido-1,3-difluorobenzene, this is achieved using DFT methods, such as the B3LYP functional, combined with a Pople-type basis set like 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic structure. researchgate.net

The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary vibrational frequencies. storion.ru The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For this compound, the benzene (B151609) ring is expected to be planar, with the two fluorine atoms and the azido (B1232118) group substituent. The azido group (-N₃) itself is generally found to have a linear or near-linear arrangement of the three nitrogen atoms. researchgate.net The electronic structure reveals the distribution of electron density, which is heavily influenced by the electronegative fluorine atoms and the electron-withdrawing azido group.

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents hypothetical yet representative data based on DFT calculations of similar aryl azides and fluorinated benzenes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-N1 | ~1.41 Å |

| Bond Length | N1-N2 | ~1.25 Å |

| Bond Length | N2-N3 | ~1.15 Å |

| Bond Length | C1-C2 (F) | ~1.35 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Angle | C1-N1-N2 | ~115° |

| Bond Angle | N1-N2-N3 | ~172° |

| Dihedral Angle | C2-C1-N1-N2 | ~0° or ~180° (planar) |

DFT calculations are crucial for elucidating reaction mechanisms by mapping the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. storion.ru The energy difference between the transition state and the reactants determines the activation energy barrier, which governs the reaction rate. storion.ru

A primary reaction of aryl azides is the [3+2] cycloaddition with alkynes to form triazoles, a reaction central to "click chemistry". beilstein-journals.orgorganic-chemistry.org Computational studies on phenyl azide (B81097) cycloadditions show that the reaction can proceed through a concerted, single-step mechanism. researchgate.netnih.gov DFT can be used to model the reaction of this compound with an alkyne, calculating the activation energies for the formation of both the 1,4- and 1,5-disubstituted triazole regioisomers. acs.org The electronic effects of the two fluorine atoms are expected to influence the electrophilicity of the azide and thus the reaction rate and regioselectivity. mdpi.com Both uncatalyzed thermal reactions and catalyzed versions (e.g., with copper or silver) can be modeled to understand the role of the catalyst in lowering the activation barrier. rsc.orgnih.gov

Another key reaction is the thermal or photochemical decomposition to form a highly reactive nitrene intermediate. Studies on the laser flash photolysis of 2,6-difluorophenyl azide (an alternative name for the title compound) have been complemented by quantum chemical calculations to understand the kinetics of the resulting singlet nitrene and its subsequent ring-expansion and intersystem crossing to the triplet state.

Computational methods can accurately predict various spectroscopic parameters, which aids in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the UV-Visible absorption spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable. Studies on related fluorinated azidobenzimidazoles have shown that while deviations can occur, quantum chemical calculations provide a strong basis for spectral assignment. The calculated NMR data for the triazole product formed from the reaction of this compound with ethynyl (B1212043) trifluoromethyl sulfide (B99878) shows good correlation with experimental findings. mdpi.com

Table 2: Representative Predicted Spectroscopic Data for this compound Derivatives Illustrative data for a hypothetical triazole product derived from a cycloaddition reaction.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic C-H | δ 7.1-7.6 ppm |

| ¹³C NMR | Aromatic C-F | δ ~157 ppm (dd) |

| ¹³C NMR | Triazole CH | δ ~133 ppm |

| ¹⁹F NMR | Aromatic C-F | δ -110 to -113 ppm |

| UV-Vis (TD-DFT) | λ_max | ~250-280 nm |

Molecular Modeling and Docking Studies for Biological Interactions

While this compound is primarily a reactive intermediate, its derivatives, especially the 1,2,3-triazoles formed via click chemistry, are of significant interest in medicinal chemistry. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to predict the binding affinity and mode of action. bohrium.commdpi.com

The process involves generating 3D structures of the ligand (e.g., a triazole derivative of this compound) and the biological target protein. Software such as AutoDock is then used to explore possible binding poses of the ligand within the active site of the protein. bohrium.com The results are scored based on binding energy, which estimates the stability of the ligand-protein complex. Key interactions, such as hydrogen bonds and hydrophobic contacts, are analyzed to understand the basis of the binding. bohrium.com Although no specific docking studies have been published for derivatives of this compound, this methodology is widely applied to analogous triazole-containing compounds to screen for potential antimicrobial, antiviral, or anticancer activities. researchgate.netmdpi.comjomardpublishing.com

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.

To develop a QSAR model for derivatives of this compound, a dataset of structurally related aryl azides or their triazole products with measured biological activity against a specific target would be required. nih.gov For each molecule in the series, a set of numerical "descriptors" is calculated. These can include:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Indices that describe molecular connectivity and shape. nih.gov

Hydrophobic descriptors: LogP.

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is then rigorously validated using an external test set of compounds not used in the model's creation. nih.gov Such models can highlight which molecular features are most important for activity, providing crucial insights for designing more potent compounds based on the this compound scaffold.

Conclusion and Future Research Perspectives

Advancements in Synthetic Methodology of Fluoroaryl Azides

The synthesis of aryl azides has traditionally been dominated by the diazotization of anilines followed by substitution with an azide (B81097) salt. researchgate.net While effective, this method often involves harsh acidic conditions and the handling of potentially unstable diazonium intermediates. For fluoroaryl azides, nucleophilic aromatic substitution (SNAr) on highly fluorinated rings is also a common strategy. However, the future of fluoroaryl azide synthesis lies in the development of milder, more efficient, and functional group-tolerant methodologies.

Recent advancements in synthetic organic chemistry offer promising directions. For instance, the development of novel azide-transfer reagents could provide safer and more efficient routes. Reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) have proven effective for the direct conversion of alcohols to azides and for diazo-transfer reactions under mild conditions, showcasing a trend towards safer and more user-friendly azidating agents. organic-chemistry.orgresearchgate.netrsc.org The adaptation of such reagents for the direct azidation of fluorinated aryl precursors, potentially via transition-metal-catalyzed C-H activation, represents a significant area for future exploration.

Furthermore, continuous-flow technologies are poised to revolutionize the synthesis of these energetic molecules. researchgate.net Flow chemistry offers enhanced safety by minimizing the accumulation of hazardous intermediates, precise control over reaction parameters, and scalability. researchgate.net Developing a continuous-flow process for the synthesis of 2-azido-1,3-difluorobenzene, perhaps by integrating the diazotization and azidation steps, would be a major step forward in making this and related compounds more accessible for research and industrial applications. researchgate.net

| Synthetic Method | Traditional Approach | Future Direction |

| Starting Material | Fluoroanilines or polyfluoroarenes | Diverse fluorinated aromatics |

| Key Transformation | Diazotization/Azide Substitution or SNAr | C-H Azidation, Novel Diazo-Transfer |

| Reaction Conditions | Often harsh (strong acids, high temps) | Mild, functional-group tolerant |

| Technology | Batch processing | Continuous-flow synthesis |

| Safety Profile | Handling of unstable intermediates | Improved safety via in-situ generation and minimized accumulation |

Unexplored Reactivity and Transformations

The reactivity of aryl azides is rich and varied, encompassing 1,3-dipolar cycloadditions, thermal or photochemical nitrene generation for insertion and rearrangement reactions, and reductions to amines. researchgate.net In fluoroaryl azides like this compound, the electron-withdrawing fluorine atoms significantly enhance the electrophilicity of the azide group and the resulting nitrene intermediate. uml.edu This heightened reactivity has been exploited in reactions like fast azide-enamine cycloadditions and improved bioorthogonal ligations. nih.gov

Despite this, significant potential for discovering new transformations remains. Key areas for future investigation include:

Catalytic Asymmetric Reactions: While nitrene transfer reactions are well-known, the development of catalytic, enantioselective versions involving fluorinated aryl nitrenes is an area with substantial room for growth. nih.govuva.nlpurdue.edu Chiral catalysts could enable the enantioselective aziridination of olefins or C-H amination, providing direct access to valuable, optically active fluorinated nitrogen-containing compounds.

Novel Heterocycle Synthesis: The application of fluoroaryl azide photochemistry and thermolysis for the synthesis of complex heterocyclic scaffolds is not fully explored. ucla.edubenthamdirect.com The highly reactive nitrene generated from this compound could be trapped intramolecularly to construct novel fluorinated benzodiazepines, azepines, or other fused heterocyclic systems that are of interest in medicinal chemistry. rsc.org

Radical Chemistry: The influence of fluoroaryl groups on radical reactions is a growing field of interest. rsc.org Investigating the participation of the 2-azido-1,3-difluorophenyl moiety in radical-mediated transformations could uncover new synthetic pathways and reaction mechanisms.

Potential for Novel Functional Materials and Bioconjugates

Perfluoroaryl azides (PFAAs) have already demonstrated their value as robust coupling agents for functionalizing surfaces and synthesizing nanomaterials. nih.govnih.gov The generated perfluorophenyl nitrene is highly reactive and can form covalent bonds with a wide range of materials, including polymers and carbon surfaces, often initiated by light or heat. researchgate.netnih.gov

The unique properties of this compound position it as a valuable building block for advanced materials and bioconjugates:

Functional Polymers and Surfaces: By incorporating this compound into polymer chains or as a surface modification agent, novel materials with tailored properties can be developed. The fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity. Upon photolysis, the azide group serves as a powerful cross-linking agent to alter the physical properties of polymers. researchgate.net

Advanced Bioconjugation: The electron-deficient nature of the fluoroaryl azide ring accelerates the rate of bioorthogonal reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov This makes compounds like this compound highly promising for applications in chemical biology where fast kinetics are crucial for labeling biomolecules in living systems. nih.gov Using multi-fluorinated aryl azides can lead to some of the fastest SPAAC ligations reported. nih.gov They can be developed as heterobifunctional linkers for attaching probes, drugs, or imaging agents to biological targets with high efficiency. nih.govacs.org

19F NMR Probes: Fluorinated molecules are increasingly used as sensitive probes for 19F NMR studies in chemical and structural biology. cfplus.cz Attaching the 2-azido-1,3-difluorophenyl group to biomolecules via "click chemistry" provides a straightforward way to introduce a 19F NMR reporter group, enabling detailed studies of molecular interactions and conformations. cfplus.cz

| Application Area | Current Use of Fluoroaryl Azides | Future Potential of this compound |

| Materials Science | Surface functionalization with PFAAs, polymer crosslinking. researchgate.netnih.gov | Development of high-performance polymers with enhanced thermal and chemical stability. |

| Bioconjugation | Fast SPAAC reactions, photoaffinity labeling. nih.govnih.gov | Highly efficient labeling of proteins and cellular components in living systems. |

| Chemical Biology | Development of H₂S probes, protein labeling. nih.govnih.gov | Use as a clickable 19F NMR probe for studying biomolecular structure and dynamics. cfplus.cz |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-azido-1,3-difluorobenzene?

- Methodological Answer : The synthesis typically involves diazo-transfer reactions or nucleophilic substitution. For instance, diazo-transfer reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) can convert primary amines to azides under metal-free conditions . Alternatively, substitution reactions on fluorinated benzene derivatives (e.g., 1,3-difluorobenzene) using sodium azide in polar aprotic solvents (e.g., DMF) at elevated temperatures may yield the target compound. Solvent choice and base selection (e.g., DMAP or DBU) critically influence reaction efficiency .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key characterization techniques include:

- ¹H NMR : Distinct signals for aromatic protons adjacent to fluorine and azide groups. For example, in DMSO-d₆, aromatic protons appear at δ 7.74–7.72 (m, 2H) and δ 7.34–7.32 (m, 1H) .

- ¹³C NMR : Peaks for carbons bonded to fluorine (e.g., δ 166.65–152.24 ppm for C-F) and the azide-bearing carbon (δ 144.36 ppm) .

- IR Spectroscopy : A strong absorption band near 2100 cm⁻¹ confirms the azide (-N₃) group.

Q. What safety precautions are essential when handling azido compounds like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in a cool, dry place away from reducing agents or heat sources to prevent explosive decomposition.

- Waste Disposal : Collect azide waste separately in approved containers for professional hazardous waste management .

Advanced Research Questions

Q. What strategies optimize the yield of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound?

- Methodological Answer :

- Catalyst System : Use CuSO₄ (0.02 mmol) with sodium ascorbate (NaAsc, 0.09 mmol) to generate active Cu(I). The ligand TBTA (0.01 mmol) stabilizes Cu(I), preventing oxidation and improving cycloaddition efficiency .

- Solvent Optimization : A mixed solvent system (e.g., tert-BuOH/EtOH/H₂O, 1:1:0.5) enhances solubility and reaction kinetics, achieving yields up to 42.8% .

- Temperature Control : Reactions performed at 25–40°C minimize side reactions.

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms meta to the azide group reduce electron density at the azide, slowing Huisgen cycloaddition. This necessitates optimized catalyst systems (e.g., TBTA-stabilized Cu(I)) to maintain reaction rates .

- Comparative Studies : Compare kinetics with non-fluorinated analogs (e.g., 2-azidobenzene) using stopped-flow spectroscopy. Fluorinated derivatives exhibit lower rate constants (k ≈ 10⁻³ M⁻¹s⁻¹ vs. 10⁻² M⁻¹s⁻¹ for non-fluorinated) due to reduced alkyne activation .

Q. Can this compound participate in strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling?

- Methodological Answer :

- Limitations : The compound’s low strain energy (unlike cyclooctynes) makes SPAAC inefficient. However, modifying the alkyne partner with electron-deficient groups (e.g., dibenzocyclooctyne derivatives) can enhance reactivity.

- Alternative Approaches : Use transition metal catalysts (e.g., Ru or Ir complexes) for "click" reactions under physiological conditions, avoiding copper toxicity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.